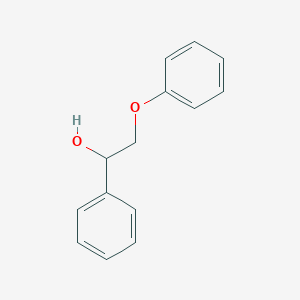
2-Phenoxy-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxy-1-phenylethanol is a chemical compound with the molecular formula C14H14O2 . It has an average mass of 214.260 Da and a monoisotopic mass of 214.099380 Da . It is slightly aromatic and combustible, with a spontaneous ignition point of 436°C .
Synthesis Analysis
The synthesis of this compound involves a two-step process. The first step involves the synthesis of 2-Phenoxy-1-phenylethanone precursor. This is achieved by dissolving 2-bromoacetophenone and phenol in acetone, to which K2CO3 is added .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has one defined stereocentre .Chemical Reactions Analysis
During the VO (acac)2-catalyzed oxidation of lignin model compound this compound, benzaldehyde was unexpectedly observed as a product . In another study, the oxidation of this compound was performed with vanadium complexes, which showed that the catalytic activity could be increased by the addition of bulky, alkyl substituents at the phenolate ring .Physical and Chemical Properties Analysis
This compound is a slightly yellow oil which is soluble in acetone, alcohol, ether and chloroform, and slightly soluble in water . It has a faint aromatic odor at room temperature and a low water solubility and evaporation rate .科学的研究の応用
Vibrational Spectra and Structural Stability
- Study Insight: The study by Badawi (2011) investigated the structural stability and vibrational spectra of 2-phenylethanol and 2-phenoxyethanol. It was found that these compounds predominantly exist in non-planar gauche conformations, with stability influenced by dipolar interactions and steric effects (Badawi, 2011).
Microbial Synthesis of Phenylethanoids
- Study Insight: Research by Kim et al. (2018) highlighted the microbial synthesis of phenylethanoids, including 2-phenylethanol, through metabolic engineering. These compounds exhibit antibacterial, anticancer, anti-inflammatory, and neuroprotective activities (Kim, Song, Jeon, & Ahn, 2018).
Biotechnological Production
- Study Insight: The biotechnological production of 2-phenylethanol, an aromatic alcohol with rose-like fragrance, was reviewed by Hua and Xu (2011). They focused on production methods, including microbial processes and biotransformation techniques (Hua & Xu, 2011).
Biotransformation to High-Value Products
- Study Insight: Glab et al. (2016) conducted research on the biotransformation of 2-phenylethanol to high-value products like tyrosol and hydroxytyrosol. They explored cyanobacteria as biocatalysts for this process (Glab, Szmigiel-Merena, Brzezińska-Rodak, & Żymańczyk-Duda, 2016).
Photocatalytic Treatment in Wastewater
- Study Insight: The study by Natarajan et al. (2013) focused on the identification and photocatalytic degradation of organic compounds, including 2-phenylethanol, in leather industry wastewater (Natarajan, Natarajan, Bajaj, & Tayade, 2013).
Antimycobacterial Compound Effects
- Study Insight: A study by Coutinho et al. (2012) examined the effects of the antimycobacterial compound 2-phenoxy-1-phenylethanone on rat hepatocytes and its metabolites. This research contributes to understanding the compound's impact on liver cells (Coutinho, de Moraes, Barata, & de Souza, 2012).
Lignin Valorization
- Study Insight: Lu et al. (2016) explored the β-O-4 bond cleavage mechanism in lignin model compounds over Pd catalysts, focusing on the compound 2-phenoxy-1-phenylethanol. This research is key to effective valorization of lignin (Lu, Wang, Zhang, Heyden, & Wang, 2016).
Conformational Studies
- Study Insight: The research by Mons et al. (1999) investigated the conformations of 2-phenylethanol and its hydrated complexes, providing insights into molecular structures and interactions (Mons, Robertson, Snoek, & Simons, 1999).
作用機序
Target of Action
The primary target of 2-Phenoxy-1-phenylethanol is the β-O-4 ether bond in lignin . Lignin is a complex organic polymer that forms key structural materials in the support tissues of vascular plants and some algae. The β-O-4 ether bond is the most abundant linkage within lignin .
Mode of Action
This compound interacts with its target through a process known as hydrogenolysis . This process involves the cleavage of the β-O-4 ether bond under certain reaction conditions . The cleavage of this bond is crucial in the depolymerization of lignin, which is a key step in the conversion of lignin into valuable phenolic compounds .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the hydrogenolysis of lignin . This process leads to the production of monophenols, which are valuable compounds in various industries . The hydrogenolysis of lignin is an efficient method for the production of carbon-neutral sustainable fuels and platform chemicals .
Pharmacokinetics
It is known that the compound has a molecular weight of 21426 and a boiling point of 3719±300°C These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability
Result of Action
The result of the action of this compound is the cleavage of the β-O-4 ether bond in lignin, leading to the production of monophenols . This process is crucial in the depolymerization of lignin and the production of valuable phenolic compounds .
Safety and Hazards
2-Phenoxy-1-phenylethanol may be harmful if inhaled, swallowed, or absorbed through the skin . It can cause respiratory tract irritation, skin irritation, and serious eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
The role of 2-Phenoxy-1-phenylethanol in biochemical reactions is primarily associated with the cleavage of the β-O-4 linkage in lignin . This process involves the interaction of this compound with various enzymes and proteins. For instance, it has been shown to interact with iridium and cobalt pincer complexes in the catalytic cleavage of the β-O-4 linkage .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit very weak cytotoxicity in mammalian cells . It does not induce the formation of reduced glutathione (GSH) and lipid peroxidation in rat hepatocytes . This suggests that this compound and its metabolites maintain a balance between the production of pro-oxidant agents and their respective antioxidant systems .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidative and selective cleavage to produce phenol and benzoate . This process differs from the mechanism involved in reductive β-etherase, which has been well studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving the hydrogenolysis of this compound, full conversion was achieved after 2 hours at a temperature of 60°C .
Metabolic Pathways
The metabolic pathways involving this compound are primarily associated with the cleavage of the β-O-4 linkage in lignin
特性
IUPAC Name |
2-phenoxy-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBICRJXEDSPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2872990.png)


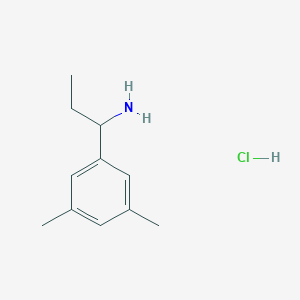
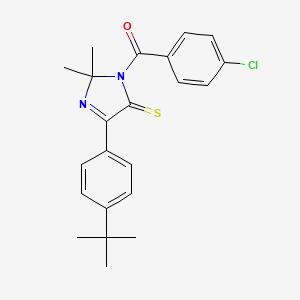
![methyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2872998.png)
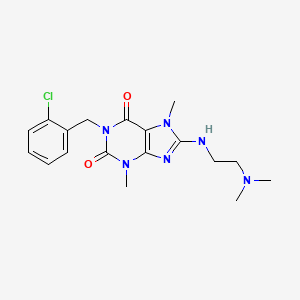
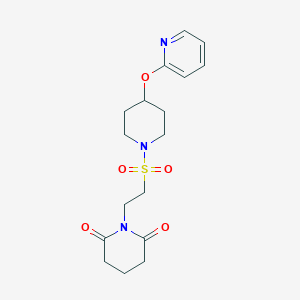
![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2873002.png)
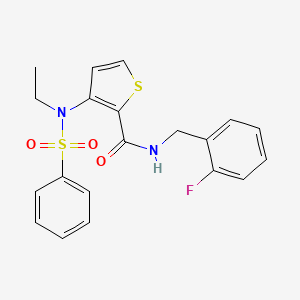
![methyl 3-carbamoyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2873008.png)
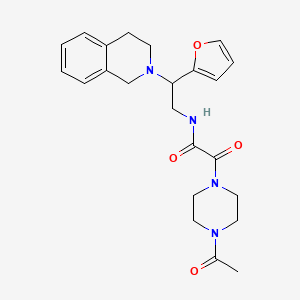
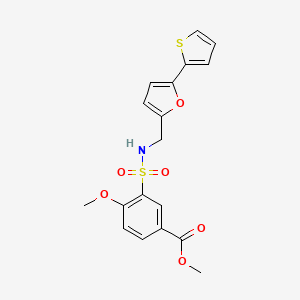
![3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2873013.png)
